molecular formula C11H6BrClF3N3O B8157087 3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine

3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine

Cat. No.: B8157087
M. Wt: 368.54 g/mol
InChI Key: FYEXWDQSBKSTLS-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine, chlorine, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloro-5-(4-methoxyphenyl)pyrazin-2-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-Bromo-6-chloro-5-(4-fluorophenyl)pyrazin-2-amine: Similar structure but with a fluorophenyl group.

Uniqueness

The presence of the trifluoromethoxy group in 3-Bromo-6-chloro-5-(4-(trifluoromethoxy)phenyl)pyrazin-2-amine imparts unique electronic properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it valuable for specific applications .

Properties

IUPAC Name

3-bromo-6-chloro-5-[4-(trifluoromethoxy)phenyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3N3O/c12-8-10(17)19-9(13)7(18-8)5-1-3-6(4-2-5)20-11(14,15)16/h1-4H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEXWDQSBKSTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C(=N2)Br)N)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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